molecular formula C6H10N2 B14505714 [(But-2-en-1-yl)amino]acetonitrile CAS No. 63315-32-2

[(But-2-en-1-yl)amino]acetonitrile

Cat. No.: B14505714
CAS No.: 63315-32-2
M. Wt: 110.16 g/mol
InChI Key: VBAXWZTTXNSTTG-UHFFFAOYSA-N
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Description

[(But-2-en-1-yl)amino]acetonitrile is an organic compound characterized by the presence of an amino group attached to a butenyl chain and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(But-2-en-1-yl)amino]acetonitrile typically involves the reaction of but-2-en-1-amine with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where the amino group of but-2-en-1-amine attacks the carbon of the nitrile group in acetonitrile, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

[(But-2-en-1-yl)amino]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

[(But-2-en-1-yl)amino]acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(But-2-en-1-yl)amino]acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds with active sites of enzymes, while the amino group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aminoacetonitrile: Similar in structure but lacks the butenyl group.

    But-2-en-1-amine: Similar but lacks the nitrile group.

    Acetonitrile: Contains the nitrile group but lacks the amino and butenyl groups.

Uniqueness

[(But-2-en-1-yl)amino]acetonitrile is unique due to the presence of both an amino group and a nitrile group attached to a butenyl chain. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

63315-32-2

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

2-(but-2-enylamino)acetonitrile

InChI

InChI=1S/C6H10N2/c1-2-3-5-8-6-4-7/h2-3,8H,5-6H2,1H3

InChI Key

VBAXWZTTXNSTTG-UHFFFAOYSA-N

Canonical SMILES

CC=CCNCC#N

Origin of Product

United States

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